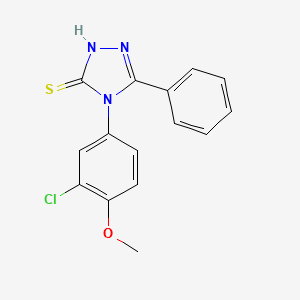

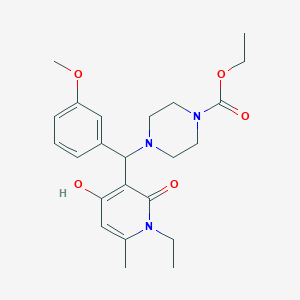

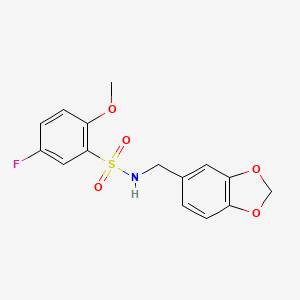

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound “[5- (2-fluorophenyl)-3-isoxazolyl]methanol”, the InChI code is "1S/C10H8FNO2/c11-9-4-2-1-3-8 (9)10-5-7 (6-13)12-14-10/h1-5,13H,6H2" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For “[5- (2-fluorophenyl)-3-isoxazolyl]methanol”, it has a molecular weight of 193.18 and is a solid at room temperature .Scientific Research Applications

Medical Imaging Applications

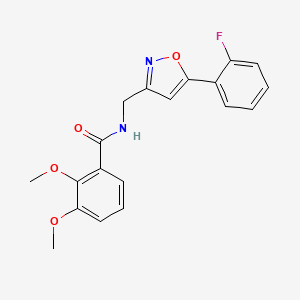

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide derivatives, particularly those labeled with fluorine-18, have been explored for their potential in positron emission tomography (PET) imaging. These compounds, due to their specific chemical properties, might be useful in assessing tumor proliferation, aiding in the diagnosis and treatment monitoring of various cancers. For instance, a study on the cellular proliferation marker 18F-ISO-1 demonstrated its feasibility for imaging tumor proliferation via PET, correlating tumor uptake with proliferation indices such as Ki-67 in patients with breast cancer, head and neck cancer, and lymphoma (Dehdashti et al., 2013).

Antitumor Activity

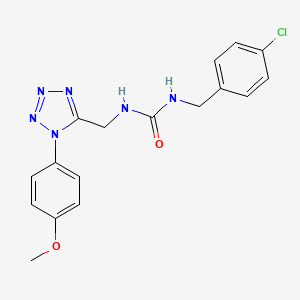

Benzamide derivatives, including those with modifications on the isoxazole and benzamide rings, have shown significant antitumor activity. The mechanisms behind this activity involve complex interactions with cellular enzymes, notably cytochrome P450 isoforms, which mediate the bioactivation of these compounds. For example, the antitumor agents 5F-203 and GW-610 exhibit potent activity against breast and colorectal cancer cells through cytochrome P450-mediated bioactivation, presenting a promising approach for cancer therapy (Tan et al., 2011).

Environmental Degradation and Soil Metabolism

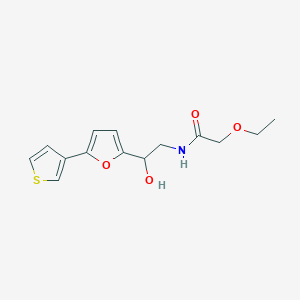

The environmental fate of benzamide derivatives, including their degradation pathways in soil and aqueous systems, is crucial for assessing their environmental impact. Studies have explored the photolysis and microbial degradation of these compounds, revealing their transformation into various metabolites. For instance, isoxaben, a closely related herbicide, undergoes soil metabolism to form demethoxyisoxaben and other metabolites, highlighting the role of microbial activity in its degradation process. This information is essential for evaluating the persistence and potential environmental risks of these compounds (Rouchaud et al., 1993).

properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-16-9-5-7-14(18(16)25-2)19(23)21-11-12-10-17(26-22-12)13-6-3-4-8-15(13)20/h3-10H,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYFZXFSAZTYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2873341.png)

![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2873345.png)

![2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2873349.png)

![5-Fluoro-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2873350.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2873351.png)